N-Ethyl-2-nitro-N-phenylaniline
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Overview
Description
N-Ethyl-2-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-nitro-N-phenylaniline typically involves the nitration of N-ethyl-N-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the reaction of N-ethyl-N-phenylaniline with nitrobenzene in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Reduction: N-Ethyl-2-amino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-2-nitro-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Nitrodiphenylamine: Similar structure but lacks the ethyl group.
N-Phenyl-2-nitrobenzenamine: Similar structure but lacks the ethyl group.
Uniqueness
N-Ethyl-2-nitro-N-phenylaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
43199-97-9 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-ethyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C14H14N2O2/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16(17)18/h3-11H,2H2,1H3 |
InChI Key |
LPSMZJHWHWYISU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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